N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinyl group, and a benzofuro[3,2-d]pyrimidine core
Preparation Methods
The synthesis of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the core structure.
Addition of the pyrrolidinyl group: The pyrrolidinyl group is added through a nucleophilic substitution reaction, often using pyrrolidine as the nucleophile.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The unique structure of this compound makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds also exhibit anticancer and analgesic properties.
1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These derivatives have shown similar biological activities and are used in related research.
The uniqueness of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-8-6-17(7-9-30)25(31)29-14-16-4-3-5-19(26)10-16/h3-5,10-12,15,17H,6-9,14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYNINSZGZVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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